Apimostinel

Catalog No.
S519125
CAS No.
1421866-48-9
M.F
C25H37N5O6
M. Wt
503.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apimostinel

CAS Number

1421866-48-9

Product Name

Apimostinel

IUPAC Name

(2R)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-2-benzylpyrrolidine-2-carboxamide

Molecular Formula

C25H37N5O6

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)/t15-,16-,18+,19+,20+,25-/m1/s1

InChI Key

DVBUEXCIEIAXPM-PJUQSVSOSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

NRX-1074; NRX 1074; NRX1074; AGN-241660; AGN241660; AGN 241660. Apimostinel

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@@]2(CC3=CC=CC=C3)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O

Description

The exact mass of the compound Apimostinel is 503.2744 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Apimostinel, previously known by its developmental code name NRX-1074, is an investigational antidepressant designed to act as a selective partial agonist at an allosteric site of the glycine site on the N-methyl-D-aspartate receptor complex. This compound is under development primarily for the treatment of major depressive disorder and is being investigated by Gate Neurosciences, having previously been associated with Naurex and Allergan. Apimostinel is notable for its oral bioavailability and has shown rapid antidepressant effects in preclinical models, distinguishing it from other NMDA receptor antagonists like ketamine, which require intravenous administration .

Apimostinel's chemical structure can be described by its formula C25H37N5O6\text{C}_{25}\text{H}_{37}\text{N}_{5}\text{O}_{6} and a molar mass of approximately 503.600 g/mol. The compound functions through modulation of the NMDA receptor, enhancing synaptic plasticity without inducing the psychotomimetic effects commonly associated with other NMDA antagonists. Its mechanism involves binding to a unique site on the NMDA receptor, which allows it to modulate receptor activity effectively .

Apimostinel exhibits significant biological activity as an antidepressant through its interaction with the NMDA receptor. It enhances NMDAR-mediated synaptic plasticity, which is crucial for mood regulation and cognitive function. Preclinical studies have indicated that apimostinel can produce rapid antidepressant effects comparable to those of ketamine but without the associated side effects such as dissociation or hallucinations . Its selective modulation also suggests a lower risk of adverse effects compared to traditional antidepressants.

Apimostinel is primarily being developed for the treatment of major depressive disorder. Its rapid action and favorable safety profile make it a promising candidate for patients who have not responded adequately to traditional antidepressants. Additionally, its unique mechanism may allow it to be used in combination therapies for treatment-resistant depression .

Interaction studies involving apimostinel have focused on its pharmacodynamic properties in relation to other neurotransmitter systems. Research indicates that apimostinel does not exhibit significant interactions with serotonin or norepinephrine transporters, which are common targets for many conventional antidepressants. This specificity may contribute to its reduced side effect profile while maintaining efficacy in enhancing mood and cognitive function . Further studies are ongoing to fully elucidate its interaction profile with various neurotransmitter systems.

Apimostinel shares similarities with several other compounds targeting the NMDA receptor, particularly those designed for treating mood disorders. Here are some notable comparisons:

Compound NameMechanism of ActionPotencyAdministration RouteUnique Features
Rapastinel (GLYX-13)Glycine site partial agonistLess potent than apimostinelIntravenousFirst-generation NMDA modulator
AV-101 (VistaGen)NMDA receptor modulatorSimilar but less potentOralDesigned for once-daily dosing
KetamineNMDA receptor antagonistHigh potencyIntravenousKnown for dissociative side effects
DextromethorphanNMDA receptor antagonistModerate potencyOralShort half-life without adjunctive use
CERC-301 (Cerecor)NMDA receptor antagonistVaries by formulationOralTargets treatment-resistant depression

Apimostinel stands out due to its oral bioavailability and significantly higher potency compared to similar compounds like rapastinel and AV-101. Its unique binding mechanism at an allosteric site on the NMDA receptor also differentiates it from traditional NMDA antagonists like ketamine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

503.27438392 g/mol

Monoisotopic Mass

503.27438392 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TTT1F11FZB

Wikipedia

Apimostinel

Dates

Modify: 2024-02-18
1: Park M, Niciu MJ, Zarate CA Jr. Novel Glutamatergic Treatments for Severe Mood
2: Javelot H. [Psychopharmacology of anxiety and depression: Historical aspects,

Explore Compound Types